molecular formula C19H20FNO3 B1202647 3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine

3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine

Cat. No.: B1202647
M. Wt: 329.4 g/mol
InChI Key: AHOUBRCZNHFOSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine is a member of piperidines.

Scientific Research Applications

  • Pharmacological Applications : It is a phenylpiperidine derivative and acts as a selective serotonin reuptake inhibitor. This compound has been indicated for the treatment of various disorders such as depression, generalized anxiety disorder, and posttraumatic stress disorder. The pharmacokinetics and metabolism of this compound are well-studied, providing insights into its therapeutic applications (Germann, Ma, Han, & Tikhomirova, 2013).

  • Crystal Structure Analysis : Research has delved into the crystal structure of this compound, providing essential information about its molecular configuration and properties. For example, the structure of paroxetine hydrochloride hemihydrate, which includes this compound, has been analyzed to understand its molecular interactions (Ibers, 1999).

  • Neuroleptic Activities : A series of compounds including this chemical have been synthesized and subjected to neuroleptic tests, showing potential in the field of neuroscience and mental health. Some of these compounds have shown activities comparable to traditional neuroleptic drugs (Sato, Arimoto, Ueno, Kojima, Yamasaki, Sakurai, & Kasahara, 1978).

  • Inclusion in β-Cyclodextrin : This compound's inclusion in β-cyclodextrin has been studied, revealing its potential in forming stable inclusion complexes. This can be vital for its solubility, stability, and bioavailability (Caira, de Vries, Nassimbeni, & Jacewicz, 2003).

  • Antidepressant Properties : Its effectiveness as an antidepressant has been explored, particularly in its ability to facilitate glutamatergic transmission in the brain, which is critical for cognitive functions and memory (Stäubli, Perez, Xu, Rogers, Ingvar, Stone-Elander, & Lynch, 1994).

  • Molecular Conformation Analysis : Studies have also focused on the different molecular conformations this compound can adopt, providing insights into its interactions at a molecular level (Mahesha, Sagar, Yathirajan, Furuya, Haraguchi, Akitsu, & Glidewell, 2019).

Properties

Molecular Formula

C19H20FNO3

Molecular Weight

329.4 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine

InChI

InChI=1S/C19H20FNO3/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18/h1-6,9,14,17,21H,7-8,10-12H2

InChI Key

AHOUBRCZNHFOSL-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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O=C1CC(c2ccc(F)cc2)C(COc2ccc3c(c2)OCO3)CN1
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Synthesis routes and methods II

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O=C([O-])Nc1ccccc1
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Synthesis routes and methods III

Procedure details

A solution of lithium aluminium hydride in tetrahydrofuran (1.0M solution, 2 ml, 2.0 mmol) was added over ten minutes to a well stirred solution of 4-(4-fluorophenyl)-3-[(3,4-methylenedioxyphenyl)oxymethyl]piperidine-6-one (0.41 g, 0.96 mmol) in tetrahydrofuran (7 ml), maintaining the temperature below 25° C. The reaction solution was stirred for 2 hours and then quenched first of all with water (0.16 ml), then with 15% aqueous sodium hydroxide solution (0.1 ml), and finally with water again (0.4 ml). The reaction mixture was stirred for 0.5 hours to complete the precipitation, diluted with dichloromethane (30 ml) and filtered. The filtrate was evaporated in vacuo to give the title product with a trans/cis ratio=72:28. Yield 90%.
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4-(4-fluorophenyl)-3-[(3,4-methylenedioxyphenyl)oxymethyl]piperidine-6-one
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0.41 g
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7 mL
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Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine
Reactant of Route 2
3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine
Reactant of Route 3
3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine
Reactant of Route 4
Reactant of Route 4
3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine
Reactant of Route 5
3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine
Reactant of Route 6
3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine

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